molecular formula C8H8BrNO B8556305 7-Bromo-2,3-dihydrobenzofuran-5-amine

7-Bromo-2,3-dihydrobenzofuran-5-amine

Cat. No.: B8556305
M. Wt: 214.06 g/mol
InChI Key: AKIWCDYBERZVKN-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzofuran-5-amine is a brominated dihydrobenzofuran derivative characterized by a fused benzene and furan ring system with a bromine atom at position 7 and an amine group at position 3.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-5-amine

InChI

InChI=1S/C8H8BrNO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2,10H2

InChI Key

AKIWCDYBERZVKN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)N

Origin of Product

United States

Preparation Methods

Nitro Reduction and Subsequent Bromination

A prominent route involves introducing bromine after constructing the dihydrobenzofuran core. In a study by ACS Journal of Medicinal Chemistry, 2,3-dihydrobenzofuran-7-carboxamide was brominated using bromine in acetic acid at 80°C, achieving 80% yield. While this method targets the 5-position for bromination, regioselectivity is governed by the electron-withdrawing carboxamide group. For 7-bromo-5-amine derivatives, a nitro group at the 5-position can act as a precursor. Reduction of the nitro group using tin(II) chloride dihydrate in ethyl acetate under reflux yields the amine.

Key Reaction Conditions

  • Bromination : Bromine (1.6 mmol) in acetic acid, 80°C, 3 hours.

  • Nitro Reduction : SnCl₂·2H₂O (2.2 mmol) in ethyl acetate, reflux.

Directing Group-Assisted Bromination

The Chinese patent CN102942542A demonstrates chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C. Analogously, replacing NCS with N-bromosuccinimide (NBS) could achieve bromination. For example, treating 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate methyl ester with NBS in DMF at 70°C introduces bromine at the 7-position, followed by hydrolysis to the amine.

Cyclization of Brominated Phenolic Precursors

Oxidative Cyclization with Polyphosphoric Acid

WO2021228034A1 outlines a cyclization strategy for fluoro-dihydrobenzofurans using polyphosphoric acid (PPA). Adapting this method, 4-fluoro-3-methylphenol is brominated at the methyl group using NBS, followed by cyclization with PPA in toluene at 50–120°C to form the dihydrobenzofuran ring. The amine is introduced via Gabriel synthesis or Hofmann degradation.

Example Protocol

  • Bromination : 4-Fluoro-3-methylphenol + NBS in DMF at −10°C.

  • Cyclization : PPA in toluene, 100°C, 5 hours.

  • Amination : Reaction with phthalimide/KOH.

Allylic Oxidation and Ring Closure

CN102942542A employs allylic oxidation of 3-(2-propenyl)-4-aminophenol derivatives using ruthenium trichloride and sodium periodate. Bromination at the allylic position followed by oxidative cyclization yields the dihydrobenzofuran core. For instance, 7-bromo-5-amine derivatives are obtained via bromine addition prior to cyclization.

Directed Ortho-Metalation Strategies

Lithiation and Bromine Quench

Directed ortho-metalation (DoM) enables precise functionalization. Using N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a chelator, lithiation of 2,3-dihydrobenzofuran at −78°C followed by quenching with bromine introduces bromine at the 7-position. Subsequent nitration and reduction yield the amine.

Critical Parameters

  • Lithiation : n-Butyllithium (2.5 M in hexane), TMEDA, −78°C.

  • Bromination : Br₂ in hexane at −78°C.

Comparative Analysis of Synthetic Routes

MethodKey StepsReagents/ConditionsYieldRegioselectivity
Nitro ReductionBromination → Nitro reductionBr₂ (AcOH, 80°C) → SnCl₂ (reflux)75–80%Moderate
CyclizationBromination → Cyclization → AminationNBS (DMF) → PPA (toluene) → Phthalimide70–85%High
Directed MetalationLithiation → Bromination → Aminationn-BuLi (TMEDA, −78°C) → Br₂60–70%High

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Electron-donating groups (e.g., amine) may direct bromine to the para position, necessitating protective strategies. Acetylation of the amine prior to bromination improves selectivity.

  • Functional Group Compatibility : Strong acids (e.g., PPA) may degrade sensitive substituents, favoring milder cyclization conditions like BF₃·Et₂O.

  • Scale-Up Feasibility : Tin chloride reductions generate stoichiometric waste, prompting exploration of catalytic hydrogenation or BH₃·THF for nitro reduction .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

7-Bromo-2,3-dihydrobenzofuran-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of dihydrobenzofuran derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Molecular Weight Key Properties Reference
7-Bromo-2,3-dihydrobenzofuran-5-amine Br (C7), NH₂ (C5) C₈H₈BrNO 228.09 Base compound; antidopaminergic activity, binds D-2 receptors
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Br (C5), F (C4), NH₂ (C3) C₈H₇BrFNO 244.05 Fluorine enhances electronegativity; stereochemistry (R-configuration) influences receptor selectivity
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine Br (C7), Cl (C5), NH₂ (C3) C₈H₇BrClNO 248.50 Chlorine increases lipophilicity; R-configuration may alter metabolic stability
5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine Br (C5), CH₃ (C7), NH₂ (C3) C₉H₁₀BrNO 228.09 Methyl group improves membrane permeability; reduced polarity compared to parent
7-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-5-amine Br (C7), CH₃ (C2×2), NH₂ (C5) C₁₀H₁₂BrNO 242.11 Dimethyl groups enhance ring stability; potential for prolonged half-life

Pharmacological Activity

Antidopaminergic Properties
  • This compound analogues exhibit high affinity for dopamine D-2 receptors. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (a benzamide derivative) showed equipotent activity to salicylamide analogues in vitro but with reduced extrapyramidal side effects, suggesting a favorable therapeutic window .
  • Chlorinated and fluorinated derivatives (e.g., compounds from ) demonstrate altered receptor binding kinetics.
Antimicrobial Potential

Physicochemical Properties

  • Boiling/Melting Points: Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (MW 299.16) has a boiling point of 374.5°C, significantly higher than the parent compound due to the ester group’s polarity .

Stereochemical Influences

  • R-configuration in (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine results in distinct receptor interactions compared to S-isomers. This stereoselectivity is critical for optimizing therapeutic efficacy and minimizing off-target effects .

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-2,3-dihydrobenzofuran-5-amine derivatives?

Synthesis typically involves bromination of dihydrobenzofuran precursors or functionalization of existing amine scaffolds. For example:

  • Bromination : Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) on dihydrobenzofuran intermediates, followed by amine introduction via reductive amination or nucleophilic substitution .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) to install aryl/heteroaryl groups .
  • Amine Protection/Deprotection : Use of Boc or Fmoc groups to stabilize the amine during synthesis, followed by acidic or basic deprotection .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Chromatographic Methods : Use HPLC or flash chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts .
  • Spectroscopic Validation : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., aromatic proton shifts at δ 6.5–7.5 ppm for brominated dihydrobenzofurans) and HRMS for molecular ion verification .

Q. What safety protocols are critical when handling brominated dihydrobenzofuran amines?

  • Storage : Store at 0–6°C in airtight containers to prevent degradation or moisture absorption .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to modulate electronic effects and improve binding affinity in antimicrobial assays .
  • Chiral Resolution : Separate enantiomers (e.g., (R)- or (S)-configured amines) using chiral HPLC or enzymatic resolution to study stereospecific activity .

Q. How should researchers address low yields in cross-coupling reactions involving brominated intermediates?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) to improve coupling efficiency with boronic acids .
  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) at 80–100°C to enhance reagent solubility and reduce side reactions .

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to account for variability in antifungal or antibacterial activity .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

Q. How can computational methods guide the design of novel derivatives?

  • Docking Studies : Model interactions with target proteins (e.g., fungal CYP51) using software like AutoDock to predict binding modes of brominated analogs .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Methodological Resources

  • Synthetic Reference Compounds : 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7) and related boronic acids for cross-coupling .
  • Safety Data : Detailed protocols for spill response and storage from 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid guidelines .
  • Biological Assays : Antifungal synergy testing with amiodarone, as demonstrated for tribromo-benzofuranol derivatives .

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